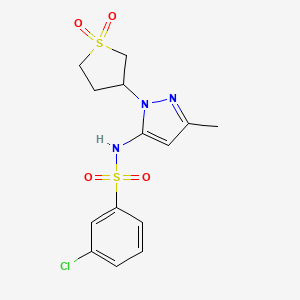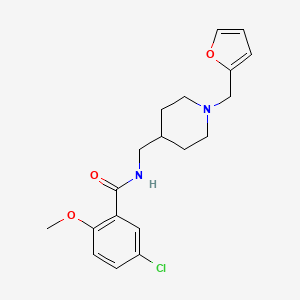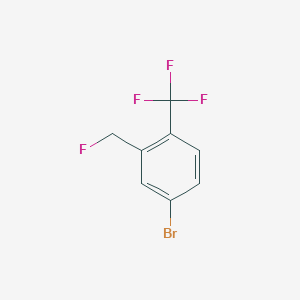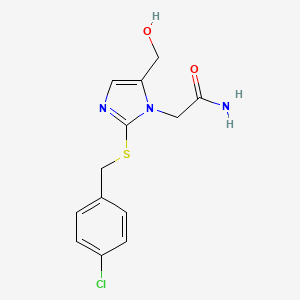![molecular formula C28H28N2O4 B2445534 (Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 899390-22-8](/img/structure/B2445534.png)
(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.542. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential PET Probe for Imaging Enzyme PIM1
A compound closely related to (Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one has been investigated for its potential as a PET probe for imaging the enzyme PIM1, a proviral integration site in moloney murine leukemia virus kinase 1. This enzyme plays a significant role in cell survival and proliferation, making it a target for cancer research. The synthesis of this compound showed a radiochemical yield of 20-30% and specific activity at the end of bombardment ranging from 370-740 GBq/μmol, indicating its potential for high-resolution imaging in biomedical research (Gao et al., 2013).
In Vitro Oxidative Metabolism
Another study focused on the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, which is structurally similar to the compound of interest. The metabolism involved several cytochrome P450 enzymes leading to various metabolites. This research highlights the importance of understanding the metabolic pathways of novel therapeutic compounds for their safe and effective use (Hvenegaard et al., 2012).
Antidepressant and Antianxiety Activities
The synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were carried out, aiming to discover new therapeutic agents. These compounds, including variations of the compound , were tested for antidepressant and antianxiety activities in mice, showing promising results (Kumar et al., 2017).
Antibacterial and Enzyme Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against various bacterial strains and significant inhibitory activity against the MurB enzyme, which is essential for bacterial cell wall synthesis. These findings indicate the compound's potential as a new class of antibacterial agents and enzyme inhibitors (Mekky & Sanad, 2020).
Luminescent Properties and Molecular Docking
A study on the crystal structure and luminescent properties of a new two-dimensional polymer based on 1,4-bis(4-(imidazole-1-yl)benzyl)piperazine, which shares a structural motif with the compound of interest, highlighted its potential for applications in materials science, specifically in luminescent materials. Additionally, molecular docking investigations have shown the compound's potential anti-bone cancer activity, further underscoring the diverse applications of these types of molecules in scientific research (Zhang et al., 2019).
properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c31-17-16-29-12-14-30(15-13-29)19-24-25(32)11-10-23-27(33)26(34-28(23)24)18-20-6-8-22(9-7-20)21-4-2-1-3-5-21/h1-11,18,31-32H,12-17,19H2/b26-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOXBHGJQCZBSM-ITYLOYPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C5=CC=CC=C5)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C5=CC=CC=C5)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2445453.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)

![5-bromo-2-furancarboxylic acid [2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] ester](/img/structure/B2445457.png)

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)


![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)

![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)